Tripropylene glycol diacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3D Printing Support Structures

One promising application of TPGDA is in 3D printing as a support material for complex geometries. In material jetting additive manufacturing, intricate 3D objects require support structures to prevent collapsing during printing. Researchers have explored TPGDA-based inks that cure rapidly under UV light, providing temporary support for the printed object. These support structures can then be easily removed after printing due to their different chemical properties compared to the main printing material [].

Photopolymerizable Materials

TPGDA's ability to form polymers upon UV exposure makes it a valuable component in developing photopolymerizable materials. These materials find use in various research areas, including microfluidics, microlens fabrication, and bioprinting. Researchers can tailor the properties of the final polymer by incorporating TPGDA with other monomers and additives. This allows for the creation of materials with specific mechanical properties, surface functionalities, and biocompatibility depending on the research needs [].

Studying Emulsion Stability

TPGDA, despite being immiscible with water, can form emulsions when mixed with appropriate surfactants. Studying the stability of these emulsions is of interest to researchers in various fields. Factors like droplet size, creaming, and coalescence are investigated to understand the behavior of these emulsions. This knowledge can be applied in areas like drug delivery, where stable emulsions are crucial for controlled release of medications [].

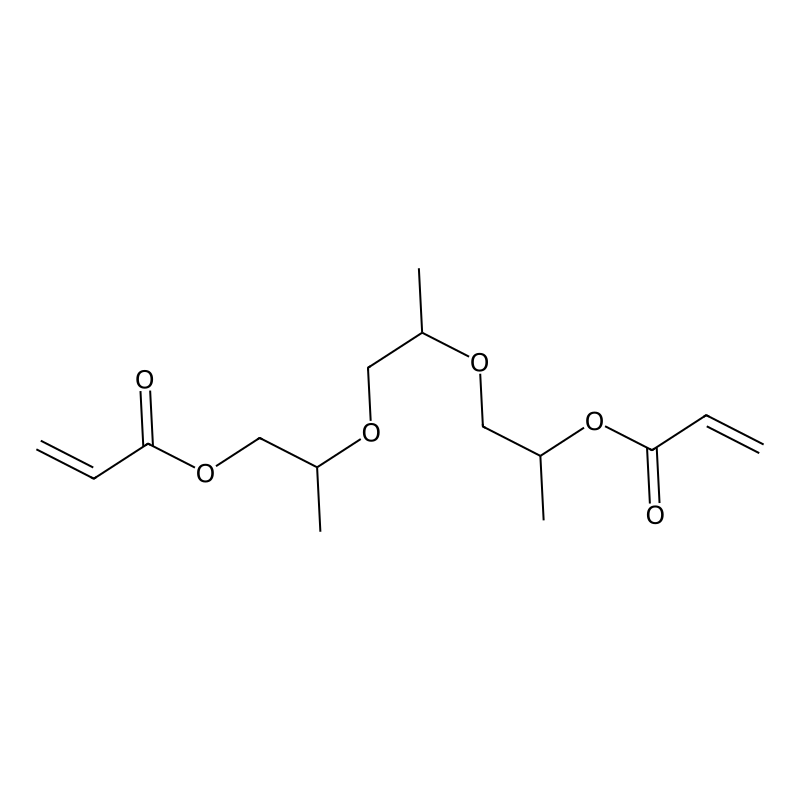

Tripropylene glycol diacrylate is a difunctional acrylic monomer with the chemical formula and a molecular weight of 300.35 g/mol. It is commonly used in various applications, particularly in coatings, inks, and adhesives due to its unique properties, such as low viscosity, good flexibility, and hydrophobicity. This compound appears as a clear, colorless to light yellow liquid with a faint characteristic glycol odor and is soluble in organic solvents but has low solubility in water .

Tripropylene glycol diacrylate is known for its ability to undergo polymerization when exposed to free radicals, making it suitable for use in ultraviolet (UV) and electron beam (EB) curing processes. It serves as a reactive diluent that enhances the performance of formulated products by improving their hardness, abrasion resistance, and gloss properties .

TPGDA is considered a low to moderate hazard material []. However, it can cause skin and eye irritation, allergic skin reactions, and respiratory irritation upon exposure []. It is also toxic to aquatic life []. Safety precautions should be taken when handling TPGDA, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators [].

The primary chemical reaction involving tripropylene glycol diacrylate is its polymerization through free radical mechanisms. When exposed to UV light or electron beams, tripropylene glycol diacrylate reacts with free radicals to form cross-linked polymers. This process results in the creation of durable coatings and inks that exhibit excellent physical properties such as flexibility and chemical resistance .

The general polymerization reaction can be represented as follows:

This reaction highlights the formation of a polymer network from the monomer upon exposure to energy sources that generate free radicals.

Tripropylene glycol diacrylate exhibits low to moderate toxicity levels. It may cause slight skin irritation and moderate eye irritation upon contact. Although it has been associated with allergic skin reactions in some individuals, studies indicate that it is neither mutagenic nor genotoxic. There are no anticipated carcinogenic effects or significant reproductive toxicity associated with this compound .

In terms of environmental impact, tripropylene glycol diacrylate is moderately biodegradable with low bioaccumulation potential. It is soluble in water and has a high mobility in soil, which suggests that it may not persist long-term in the environment .

Tripropylene glycol diacrylate can be synthesized through several methods, primarily involving the esterification of tripropylene glycol with acrylic acid or its derivatives. The synthesis typically follows these steps:

- Esterification Reaction: Tripropylene glycol reacts with acrylic acid in the presence of a catalyst (such as sulfuric acid) under controlled temperature conditions.

- Removal of Water: The reaction produces water as a byproduct; thus, it is essential to remove water continuously to drive the reaction towards product formation.

- Purification: The crude product is purified through distillation or other separation techniques to obtain high-purity tripropylene glycol diacrylate.

This method allows for the production of tripropylene glycol diacrylate with minimal impurities, making it suitable for industrial applications .

Tripropylene glycol diacrylate has a wide range of applications across various industries:

- Coatings: Used in UV-curable coatings for wood finishes, plastics, and automotive parts due to its excellent hardness and flexibility.

- Inks: Employed as a reactive diluent in flexographic and screen printing inks.

- Adhesives: Utilized in formulations requiring strong adhesion properties.

- Composites: Acts as a component in composite materials where durability and chemical resistance are crucial.

Its unique properties make it an essential ingredient in many formulations aimed at enhancing performance while reducing environmental impact through solvent-free technologies .

Studies on tripropylene glycol diacrylate have focused on its interactions with biological systems and environmental factors. Research indicates that while it can cause local irritation upon dermal exposure, systemic toxicity remains low due to minimal absorption through the skin. In industrial settings, exposure risk can be mitigated through proper handling practices and personal protective equipment .

Environmental studies suggest that tripropylene glycol diacrylate has low volatility and high mobility in soil, indicating limited persistence in ecosystems but potential risks if released into aquatic environments due to its toxicity to aquatic life .

Several compounds share structural similarities with tripropylene glycol diacrylate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| Dipropylene Glycol Diacrylate | C12H18O4 | Lower viscosity than tripropylene glycol diacrylate; used similarly in coatings. |

| Hexanediol Diacrylate | C12H18O4 | Higher reactivity; used for faster curing applications but less flexible than tripropylene glycol diacrylate. |

| Polyethylene Glycol Diacrylate | C12H22O4 | Water-soluble; used in biomedical applications due to biocompatibility. |

Uniqueness of Tripropylene Glycol Diacrylate

Tripropylene glycol diacrylate stands out due to its balance of low viscosity, good flexibility, and compatibility with various formulations while maintaining low toxicity levels. Its performance as a reactive diluent enhances the mechanical properties of cured products without compromising safety standards, making it particularly valuable in industries focused on sustainability and environmental responsibility .

Molecular Formula and Weight

Tripropylene glycol diacrylate exhibits the molecular formula C₁₅H₂₄O₆ with a molecular weight of 300.35 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 42978-66-5 and carries the European Community number 256-032-2 [1] [4]. Alternative Chemical Abstracts Service numbers include 68901-05-3 and 71412-35-6, reflecting different isomeric forms of the compound [5] [6].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₄O₆ | [1] [2] [3] |

| Molecular Weight | 300.35 g/mol | [1] [3] [4] |

| Primary CAS Number | 42978-66-5 | [1] [4] |

| Alternative CAS Numbers | 68901-05-3, 71412-35-6 | [5] [6] |

| EC Number | 256-032-2 | [1] [4] |

Structural Characteristics

Acrylate Functional Groups

Tripropylene glycol diacrylate contains two highly reactive acrylate functional groups that define its chemical behavior [7] [8]. These acrylate moieties consist of vinyl groups (C=C) conjugated with carbonyl groups (C=O), creating electrophilic sites susceptible to nucleophilic attack and free radical polymerization [7] [9]. The dual acrylate functionality classifies this compound as a difunctional monomer, enabling crosslinking reactions that form three-dimensional polymer networks [8] [9].

The acrylate groups are positioned at terminal positions of the molecule, connected through ester linkages to the polyether backbone [7] [10]. Each acrylate group exhibits characteristic reactivity patterns typical of α,β-unsaturated esters, participating readily in addition polymerization reactions when exposed to free radical initiators [9] [11].

Polyether Backbone Architecture

The molecular backbone of tripropylene glycol diacrylate consists of a branched alkyl polyether structure [9] [12] [10]. This backbone is constructed from three propylene glycol units linked through ether bonds, creating a flexible chain structure [9] [13]. The polyether backbone provides the molecule with enhanced flexibility and contributes to its low viscosity characteristics [9] [14].

The branched architecture of the polyether backbone differentiates tripropylene glycol diacrylate from linear glycol diacrylates [9] [12]. This branching pattern influences the compound's physical properties, including viscosity, density, and solubility characteristics [9] [14]. The ether linkages within the backbone contribute to the molecule's hydrophilic character while maintaining sufficient hydrophobic properties through the propylene units [15] [16].

Isomeric Distribution Analysis

Tripropylene glycol diacrylate exists as a mixture of structural isomers due to the multiple possible arrangements of propylene glycol units within the polyether chain [3] [17] [6]. Commercial preparations typically contain greater than 90% total isomer content, with various isomeric forms contributing to the overall composition [1] [17]. The isomeric distribution affects the compound's physical properties and reactivity patterns [3] [6].

The isomeric complexity arises from the different connectivity patterns possible when linking three propylene glycol units [17] [6]. Each propylene glycol unit can connect through primary or secondary hydroxyl groups, leading to branched and linear arrangements within the same molecular framework [17] [13]. This isomeric diversity contributes to the compound's utility as a reactive diluent in various formulations [17] [12].

Physical Properties

Appearance and Physical State

Tripropylene glycol diacrylate appears as a clear, colorless to light yellow liquid at room temperature [1] [18] [19]. The compound maintains its liquid state at standard temperature and pressure conditions, with a physical state described as oil-like in consistency [4] [20]. Some commercial preparations may exhibit slight coloration ranging from light yellow to light orange, depending on purity and stabilizer content [1] [19].

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | [1] [18] |

| Appearance | Clear, colorless to light yellow | [1] [19] |

| Color Specification | ≤70 APHA | [14] |

| Form | Oil-like consistency | [4] [20] |

Viscosity and Density Profiles

The density of tripropylene glycol diacrylate ranges from 1.03 to 1.04 grams per milliliter at 25°C [1] [4] [21]. Specific gravity measurements indicate values of 1.04 when measured at 20°C relative to water at 20°C [1] [21]. The compound exhibits low viscosity characteristics, with viscosity values ranging from 10 to 15 centipoise at 25°C [14] [19].

The low viscosity profile makes tripropylene glycol diacrylate particularly suitable as a reactive diluent in various formulations [9] [12] [14]. The density and viscosity properties contribute to the compound's handling characteristics and processing behavior in industrial applications [14] [19].

| Property | Value | Temperature | Source |

|---|---|---|---|

| Density | 1.03-1.04 g/mL | 25°C | [1] [4] [21] |

| Specific Gravity | 1.04 | 20°C/20°C | [1] |

| Viscosity | 10-15 cP | 25°C | [14] [19] |

Refractive Index and Optical Properties

The refractive index of tripropylene glycol diacrylate measures 1.45 at the sodium D-line wavelength and 20°C [1] [4] [20]. This optical property reflects the compound's ability to bend light passing through it and serves as an important identification parameter [1] [20]. The refractive index value is consistent across multiple commercial sources and indicates the compound's optical density characteristics [1] [4].

Recent research has documented comprehensive refractive index measurements for tripropylene glycol across various wavelengths and temperatures, providing detailed chromatic dispersion data [22]. These measurements cover the spectral range of 390-1070 nanometers and temperatures from 1°C to 45°C, with data modeled using two-pole Sellmeier equations [22].

Thermal Properties and Flash Point Analysis

Tripropylene glycol diacrylate exhibits a flash point of 172°C according to closed cup test methods [1] [21]. Alternative sources report flash point values ranging from 153°C to 158°C, with variations attributed to different testing methodologies and sample purity [23] [18] [16]. The boiling point ranges from 361.58°C to 368.9°C at standard atmospheric pressure [23] [4] [24].

The compound demonstrates good thermal stability characteristics, with a glass transition temperature of 62°C [14]. Vapor pressure measurements indicate values less than 0.01 millimeters of mercury at 20°C, reflecting low volatility characteristics [4] [20]. These thermal properties contribute to the compound's stability during processing and storage [14] [21].

| Thermal Property | Value | Conditions | Source |

|---|---|---|---|

| Flash Point | 172°C | Closed cup | [1] [21] |

| Boiling Point | 361.58-368.9°C | 760 mmHg | [23] [4] |

| Glass Transition Temperature | 62°C | Standard conditions | [14] |

| Vapor Pressure | <0.01 mmHg | 20°C | [4] [20] |

Solubility Parameters

Water Solubility Characteristics

Tripropylene glycol diacrylate demonstrates limited water solubility, with reported values ranging from 0.36 grams per liter to 4 grams per liter at room temperature [1] [4] [16]. The compound is generally classified as insoluble in water, reflecting its predominant hydrophobic character [1] [15]. Despite low water solubility, the compound can form stable emulsions in water when appropriate surfactants are employed [25].

Research has demonstrated that tripropylene glycol diacrylate emulsions in water are thermodynamically unstable systems that undergo destabilization over time due to the compound's low water solubility properties [25]. The stability of these emulsions can be improved through the addition of surfactants, with optimal stability achieved using 0.4% by weight Tween 20 surfactant [25].

| Solubility Parameter | Value | Conditions | Source |

|---|---|---|---|

| Water Solubility | 0.36-4 g/L | 20-25°C | [1] [4] [16] |

| Classification | Insoluble | Standard conditions | [1] [15] |

| Emulsion Stability | Requires surfactants | Aqueous systems | [25] |

Organic Solvent Compatibility

Tripropylene glycol diacrylate exhibits good compatibility with various organic solvents, including acetone, chloroform, and methanol [1] [18] [4]. The compound demonstrates slight solubility in methanol and chloroform, while showing complete miscibility with acetone [1] [18] [20]. This solvent compatibility profile makes the compound useful as a reactive component in various organic formulations [18] [4].

The compound's organic solvent compatibility extends to its use as a diluent for various oligomers and resins in coating and ink formulations [9] [12]. The good compatibility characteristics contribute to the compound's versatility in different chemical systems [12] [10].

Partitioning Behavior

The octanol-water partition coefficient (log P) of tripropylene glycol diacrylate has been calculated as 2.0, indicating moderate lipophilicity [15] [16]. This partitioning behavior suggests the compound has a tendency to partition into organic phases rather than aqueous phases [15]. The partition coefficient value influences the compound's environmental fate and bioaccumulation potential [15].

Research on the partitioning behavior demonstrates that the compound exhibits low potential for bioaccumulation based on its log P value [15]. The partitioning characteristics also influence the compound's distribution in multi-phase systems and its behavior in environmental compartments [15] [16].

| Partitioning Parameter | Value | System | Source |

|---|---|---|---|

| Log P (octanol-water) | 2.0 | Standard conditions | [15] [16] |

| Bioaccumulation Potential | Low | Environmental assessment | [15] |

| Phase Preference | Organic | Multi-phase systems | [15] |

Esterification of Tripropylene Glycol

The primary synthetic pathway for tripropylene glycol diacrylate involves the esterification of tripropylene glycol with acrylic acid. This fundamental reaction represents the cornerstone of all commercial production methods, utilizing the nucleophilic attack of alcohol hydroxyl groups on the carboxyl carbon of acrylic acid to form ester bonds while liberating water as a byproduct [1] .

The direct esterification method employs stoichiometric amounts of tripropylene glycol and acrylic acid in the presence of acidic catalysts and polymerization inhibitors. Contemporary production methods have demonstrated remarkable improvements in conversion efficiency, with optimized processes achieving acrylic acid conversions exceeding ninety percent under appropriate reaction conditions . The equilibrium nature of this reaction necessitates strategies for water removal to drive the reaction toward completion and achieve economically viable conversion rates.

Temperature control emerges as a critical factor in managing reaction kinetics and product selectivity. Research has established optimal temperature ranges between seventy and one hundred fifteen degrees Celsius, with specific temperature profiles depending on the catalyst system employed [1] . Lower temperatures favor reaction selectivity but result in slower reaction rates, while higher temperatures accelerate the reaction but may promote undesirable polymerization of the acrylic acid feedstock.

The molar ratio of reactants significantly influences both conversion efficiency and product quality. Studies have demonstrated that slight excess of acrylic acid relative to tripropylene glycol can improve conversion rates, though excessive ratios lead to increased purification costs and potential product contamination . The optimal molar ratios typically range from 1.1 to 1.3 moles of acrylic acid per mole of tripropylene glycol, providing sufficient driving force for complete conversion while minimizing waste streams.

Reflux Dehydration Techniques

Reflux dehydration represents a specialized variation of the esterification process, specifically designed to maximize water removal efficiency during the reaction. This technique employs continuous water extraction through azeotropic distillation, enabling the reaction to proceed toward completion by preventing the reverse hydrolysis reaction [1] [3].

The reflux dehydration process typically operates at temperatures between ninety and ninety-five degrees Celsius, with reaction times extending from twelve to fifteen hours to ensure complete conversion [3] [4]. The method utilizes aromatic solvents, particularly toluene, which forms azeotropes with water and facilitates continuous water removal during the esterification reaction . The use of these solvents enables operation under reflux conditions while maintaining effective water removal, driving the equilibrium toward product formation.

Advanced separation techniques have been investigated as alternatives to traditional azeotropic distillation methods. Pervaporation and reactive distillation offer potential improvements in energy efficiency and product selectivity, enabling more precise control of water removal rates while minimizing loss of valuable reactants and products . These enhanced methodologies have been driven by increasing demand for high-purity tripropylene glycol diacrylate in specialized applications.

Water separation efficiency represents a critical performance parameter for reflux dehydration systems. Research has documented water separation efficiencies ranging from ninety to ninety-eight percent, depending on the solvent system employed and operating conditions . The selection of appropriate solvent systems must balance water removal efficiency with environmental considerations and downstream separation requirements.

Process Optimization Strategies

Process optimization in tripropylene glycol diacrylate synthesis encompasses multiple interdependent variables that collectively determine product quality, yield, and economic viability. These strategies focus on maximizing conversion efficiency while minimizing byproduct formation and reducing environmental impact [4].

Catalyst selection represents one of the most critical aspects of process optimization. Traditional mineral acid catalysts, including sulfuric acid and hydrochloric acid, have been extensively studied for this application, with sulfuric acid demonstrating superior performance in terms of conversion efficiency . However, the use of these homogeneous catalysts presents significant challenges in product separation and environmental management, driving research toward heterogeneous catalyst systems.

Ion exchange resins, particularly those based on sulfonated polystyrene-divinylbenzene matrices, have emerged as preferred alternatives for industrial production. Research comparing various ion exchange resins has identified Amberlyst 131 as particularly effective for acrylic acid esterification reactions, showing superior performance compared to other commercial resins in terms of both activity and selectivity . These heterogeneous systems enable continuous operation and catalyst recovery, significantly improving the economics of large-scale production.

Solvent optimization plays a crucial role in process performance, affecting both reaction kinetics and product separation characteristics. Environmental and safety considerations have prompted investigation of alternative solvent systems with improved environmental profiles, including cyclohexane and normal hexane as alternatives to traditional aromatic solvents . The selection must balance water separation efficiency with environmental impact and downstream processing requirements.

Industrial Manufacturing Processes

Raw Material Selection and Quality Parameters

Industrial production of tripropylene glycol diacrylate requires stringent control of raw material quality parameters to ensure consistent product performance and minimize processing complications. The selection and specification of raw materials directly impact reaction efficiency, product purity, and downstream applications [5] [6] [7].

Tripropylene glycol quality specifications encompass multiple critical parameters including purity, moisture content, and the presence of impurities that could interfere with the esterification reaction. Industrial-grade tripropylene glycol typically requires purity levels exceeding ninety-five percent, with moisture content below 0.2 percent to prevent interference with the esterification reaction [6] [7]. The presence of heavy polyols or other organic impurities can significantly impact reaction kinetics and product quality.

Acrylic acid quality represents another critical factor in industrial production. The raw material must be free from polymerization inhibitors that could interfere with the esterification reaction while maintaining sufficient stability to prevent premature polymerization during storage and handling [1] . Typical specifications require acrylic acid purity exceeding ninety-nine percent, with specific limits on water content and polymerization inhibitor concentrations.

The physical properties of tripropylene glycol diacrylate are closely monitored throughout production to ensure product consistency. Key parameters include density at twenty-five degrees Celsius (1.03-1.05 g/cm³), viscosity at twenty-five degrees Celsius (10-18 mPa·s), and acid value (≤ 0.1 mg KOH/g) [6] [7]. These specifications ensure compatibility with downstream applications and maintain product performance characteristics.

Color specifications represent an important quality parameter for applications requiring optical clarity. The color specification typically requires values below 100 APHA units, with stricter requirements for specialized applications [7]. The formation of colored impurities during esterification represents a significant product quality concern, particularly for applications requiring high optical clarity.

Reaction Engineering Considerations

Industrial-scale production of tripropylene glycol diacrylate requires sophisticated reaction engineering approaches to achieve optimal performance while maintaining economic viability. The reaction system must accommodate the reversible nature of the esterification reaction while managing heat generation and maintaining appropriate temperature control [1] [8].

Reactor design considerations encompass multiple factors including heat transfer capabilities, mixing efficiency, and provisions for water removal. The exothermic nature of the esterification reaction requires adequate heat removal capacity to maintain optimal reaction temperatures while preventing thermal runaway conditions [9]. Modern industrial reactors employ sophisticated temperature control systems with multiple measurement points and automatic control algorithms.

Mass transfer considerations play a critical role in reactor performance, particularly regarding the removal of water byproduct and the efficient mixing of reactants. The design must ensure adequate contact between liquid phases while providing efficient separation of water vapor from the reaction mixture . Advanced reactor designs incorporate structured packing or other enhancements to improve mass transfer efficiency.

Heat integration strategies represent an important aspect of process economics and environmental performance. The exothermic nature of the esterification reaction generates substantial heat that can be recovered and utilized elsewhere in the process [10]. Modern industrial installations employ sophisticated heat integration schemes that can reduce overall energy consumption by twenty to thirty percent compared to conventional designs.

Residence time distribution considerations affect both conversion efficiency and product quality. The reactor design must provide sufficient residence time for complete conversion while minimizing the formation of undesirable byproducts . Computational fluid dynamics modeling is increasingly employed to optimize reactor geometry and operating conditions.

Purification Techniques

The purification of tripropylene glycol diacrylate following synthesis represents a critical step in industrial production, requiring the removal of unreacted starting materials, catalyst residues, and various byproducts while maintaining product quality [11] [12].

Neutralization and washing procedures constitute the primary purification steps following synthesis. The process typically involves neutralization of acid catalysts using sodium carbonate or sodium hydroxide solutions, followed by multi-stage washing to remove water-soluble impurities [3] [11]. The neutralization step requires careful pH control to prevent product degradation while ensuring complete catalyst removal.

Vacuum distillation represents the standard method for final product purification, enabling the removal of volatile impurities and unreacted starting materials while concentrating the desired product. The distillation process operates under reduced pressure to minimize thermal stress on the product and prevent polymerization during processing [11]. Modern industrial installations employ sophisticated distillation systems with multiple stages and precise temperature control.

Advanced purification techniques have been developed to meet increasingly stringent quality requirements. Magnesium polysilicate adsorbents have been investigated for the removal of ionic impurities and color-forming compounds, offering improved environmental performance compared to traditional washing methods [11]. These solid adsorbents can be regenerated and reused, reducing waste generation and processing costs.

Membrane separation technologies represent an emerging area of development for tripropylene glycol diacrylate purification. Pervaporation and nanofiltration techniques offer potential advantages in terms of energy efficiency and environmental performance . These technologies enable selective separation of impurities while maintaining product integrity and reducing the need for thermal processing.

Stabilization Mechanisms

Monomethyl Ether Hydroquinone and Hydroquinone as Inhibitors

The stabilization of tripropylene glycol diacrylate against unwanted polymerization relies primarily on the incorporation of phenolic inhibitors, with monomethyl ether hydroquinone and hydroquinone serving as the most effective and widely employed systems [13] [14] [15]. These inhibitors function as radical scavengers, interrupting the free radical polymerization process that could otherwise lead to product degradation and gel formation.

Monomethyl ether hydroquinone demonstrates superior effectiveness as a polymerization inhibitor compared to conventional hydroquinone, exhibiting excellent performance across a wide range of operating conditions [16] [15]. The mechanism involves the donation of hydrogen atoms from the phenolic hydroxyl group to propagating radicals, effectively terminating the polymerization chain reaction. Research has established optimal concentration ranges from 100 to 1000 ppm, with most industrial formulations employing concentrations between 200 and 500 ppm [13] [14].

The inhibition mechanism proceeds through multiple pathways, with the primary mechanism involving the abstraction of hydrogen atoms from the phenolic hydroxyl group by propagating radicals. This process converts the active propagating radical into a stable molecule while generating a phenoxy radical that is stabilized by resonance with the aromatic ring system [16] [17]. The phenoxy radical exhibits significantly lower reactivity than the original propagating radical, effectively terminating the polymerization process.

Hydroquinone functions as a complementary inhibitor system, providing additional protection against polymerization initiation through alternative mechanisms. The compound exhibits particular effectiveness against thermally initiated polymerization, making it valuable for applications involving elevated temperatures [16] [14]. The optimal concentration range for hydroquinone typically ranges from 50 to 500 ppm, with specific concentrations depending on the intended application and storage conditions.

The synergistic effect of combined monomethyl ether hydroquinone and hydroquinone systems has been demonstrated to provide superior performance compared to either compound used individually. Commercial formulations typically contain 150-220 ppm total inhibitor concentration, with the specific ratio optimized for the intended application [13] [14]. This combination approach enables effective inhibition across a broader range of conditions while maintaining cost-effectiveness.